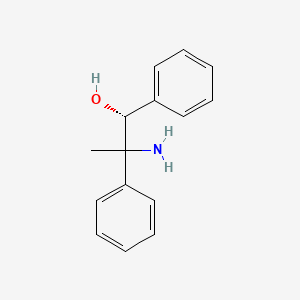

(R)-2-Amino-1,2-diphenyl-1-propanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C15H17NO |

|---|---|

分子量 |

227.30 g/mol |

IUPAC 名称 |

(1R)-2-amino-1,2-diphenylpropan-1-ol |

InChI |

InChI=1S/C15H17NO/c1-15(16,13-10-6-3-7-11-13)14(17)12-8-4-2-5-9-12/h2-11,14,17H,16H2,1H3/t14-,15?/m1/s1 |

InChI 键 |

ZGULRCHLTOMBNJ-GICMACPYSA-N |

手性 SMILES |

CC(C1=CC=CC=C1)([C@@H](C2=CC=CC=C2)O)N |

规范 SMILES |

CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)N |

产品来源 |

United States |

Foundational Significance of Chiral β Amino Alcohols in Organic Synthesis

Chiral β-amino alcohols are a critical class of organic compounds characterized by an amino group and a hydroxyl group attached to adjacent carbon atoms, with at least one of these carbons being a stereocenter. Their importance in organic synthesis is multifaceted. They are integral structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn For instance, the β-amino alcohol framework is present in drugs such as the HIV reverse transcriptase inhibitor, Efavirenz. tcichemicals.com

Beyond their presence in final products, chiral β-amino alcohols are highly valued as chiral ligands and auxiliaries in asymmetric catalysis. researchgate.netdiva-portal.org Their ability to coordinate with metal centers, combined with their inherent chirality, allows for the creation of chiral catalysts that can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This is crucial in the synthesis of enantiopure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

The synthesis of chiral β-amino alcohols itself has been a subject of extensive research, with methods including the ring-opening of epoxides and aziridines, hydrogenation of α-amino ketones, and the hydroamination of alkenes. westlake.edu.cn However, these methods can be limited by substrate scope or require multiple synthetic steps. westlake.edu.cn

Historical Trajectory and Evolution of Research on R 2 Amino 1,2 Diphenyl 1 Propanol

The exploration of chiral β-amino alcohols has a rich history, with early research often focused on compounds derived from natural sources like amino acids. Over time, synthetic methodologies have evolved to create a diverse range of these structures with tailored properties. The specific compound, (R)-2-Amino-1,2-diphenyl-1-propanol, belongs to a class of synthetic chiral amino alcohols that have been developed to offer distinct advantages in asymmetric synthesis.

Initial research into compounds of this type was driven by the need for effective chiral auxiliaries and ligands for asymmetric reactions. The presence of the two phenyl groups and the specific stereochemistry at the two chiral centers of this compound provide a well-defined and sterically demanding chiral environment. This has proven to be highly effective in inducing high levels of enantioselectivity in various chemical transformations.

Contemporary Research Landscape and Scholarly Focus Areas for R 2 Amino 1,2 Diphenyl 1 Propanol

Enantioselective Synthesis Routes to this compound

Enantioselective methods aim to directly produce the desired enantiomer from a prochiral precursor, offering an efficient alternative to the resolution of racemic mixtures.

Asymmetric Reduction Approaches

Asymmetric reduction of α-amino ketones or their precursors is a powerful strategy to establish the two contiguous stereocenters of vicinal amino alcohols. This can be achieved through chemical catalysis or biocatalysis.

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation: Transition-metal-catalyzed asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are elegant methods for synthesizing chiral molecules. acs.org These reactions offer economic and environmental advantages over classical resolution methods and avoid the need for high-pressure equipment in the case of ATH. rsc.org For instance, cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been shown to efficiently produce chiral vicinal amino alcohols with high yields and enantioselectivities (up to 99% ee) in very short reaction times. acs.orgwikipedia.org Similarly, ruthenium-based catalysts have been successfully applied to the ATH of unprotected α-amino ketone HCl salts, affording the corresponding chiral 1,2-amino alcohols in high yields and excellent enantioselectivities. rsc.org

Biocatalytic Reduction of Benzils: A key precursor for diphenyl-substituted amino alcohols is benzil (B1666583). Engineered ketoreductases (KREDs) have been employed for the highly stereoselective reduction of benzils to chiral benzoins, which are versatile intermediates. figshare.comfigshare.com Through protein engineering, the specific activity and catalytic efficiency of certain KREDs have been significantly improved. For example, a variant of the ketoreductase SSCR was developed that could reduce benzil to (S)-benzoin with 99% enantiomeric excess (ee) and a 96% isolated yield on a gram scale. figshare.comfigshare.com This biocatalytic approach is notable for its high substrate loading and excellent stereoselectivity. figshare.comfigshare.com Fungi, such as Talaromyces flavus, have also been shown to selectively reduce benzil to (S)-benzoin at a specific pH with greater than 99% ee. rsc.org

| Catalyst/Enzyme | Substrate | Product | Yield | Enantiomeric/Diastereomeric Excess | Reference |

|---|---|---|---|---|---|

| Engineered Ketoreductase (SSCRQ245G) | Benzil | (S)-Benzoin | 96% | 99% ee | figshare.comfigshare.com |

| Cobalt Complex | α-Primary Amino Ketones | Chiral Vicinal Amino Alcohols | High | up to 99% ee | acs.orgwikipedia.org |

| Ruthenium Complex (3l) | α-Amino Ketone HCl Salts | Chiral 1,2-Amino Alcohols | High | Excellent | rsc.org |

| Talaromyces flavus (at pH 5.0) | Benzil | (S)-Benzoin | - | >99% ee | rsc.org |

Reductive Amination Strategies for Chiral Amino Alcohols

Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the target amine. This method is highly versatile for creating a wide range of substituted amines. masterorganicchemistry.com

Biocatalytic Reductive Amination: The use of engineered amine dehydrogenases (AmDHs) for the reductive amination of α-hydroxy ketones with ammonia (B1221849) represents a highly efficient and stereoselective route to chiral amino alcohols. Current time information in Bangalore, IN.researchgate.net This biocatalytic approach operates under mild conditions and can achieve high conversions and excellent enantioselectivities. Current time information in Bangalore, IN.researchgate.net

Chemical Reductive Amination: Various chemical reducing agents can be employed for reductive amination. Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective as they can selectively reduce the imine intermediate in the presence of the starting aldehyde or ketone. masterorganicchemistry.com The reaction can be performed as a one-pot process where the carbonyl compound, an amine, and the reducing agent are combined. tandfonline.comorganic-chemistry.org For example, ketones can be treated with ammonia and a Lewis acid like titanium(IV) isopropoxide, followed by reduction with sodium borohydride, to yield primary amines. organic-chemistry.org

Diastereoselective Synthesis Pathways

When a molecule already contains a stereocenter, diastereoselective reactions can be used to introduce a new stereocenter with a specific configuration relative to the existing one. This is often accomplished using chiral auxiliaries.

A prominent example is the use of pseudoephedrine as a chiral auxiliary. N-acylated pseudoephedrine amides can be enolized and then undergo highly diastereoselective alkylations. acs.org Subsequent cleavage of the auxiliary yields enantiomerically enriched products. While highly effective, the use of pseudoephedrine is restricted in many regions. harvard.edunih.gov

To address this, (1S,2S)- and (1R,2R)-2-methylamino-1,2-diphenylethanol, also known as pseudoephenamine, have been developed as practical, unregulated replacements. nih.govharvard.edu Pseudoephenamine provides equal or even superior diastereoselectivity, particularly in the formation of quaternary carbon centers. nih.govharvard.edu The synthesis of pseudoephenamine itself involves a diastereoselective transformation. The erythro diastereomer, (1R,2S)-2-amino-1,2-diphenylethanol, can be converted to the threo diastereomer via N-formylation, invertive cyclization to an oxazoline (B21484), and subsequent hydrolysis. harvard.edu

Another diastereoselective approach involves the catalytic hydrogenation of α-hydroxy ketoximes. For instance, the hydrogenation of benzoin (B196080) oxime isomers using a palladium on charcoal catalyst has been shown to produce the erythro amino alcohol with approximately 80% diastereomeric excess. researchgate.net

Optical Resolution Techniques for Racemic Mixtures

Optical resolution is a classical yet widely practiced method for separating a racemic mixture into its constituent enantiomers. The most common strategy involves the formation of diastereomeric salts. wikipedia.orgchemeurope.com

This technique relies on reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. This difference allows for their separation by fractional crystallization. wikipedia.orglibretexts.org After separation, the desired enantiomer of the amine is recovered by treating the diastereomeric salt with a base.

For the resolution of racemic amino alcohols like 2-amino-1,2-diphenylethanol (B1215729) and its analogues, a variety of chiral acids have been employed successfully. libretexts.orgresearchgate.net The choice of solvent can be critical and can even reverse the selectivity, allowing for the crystallization of either enantiomer from the same racemic mixture by simply changing the solvent. rsc.orgresearchgate.net

| Resolving Agent | Type | Reference |

|---|---|---|

| Tartaric Acid | Chiral Acid | wikipedia.orglibretexts.org |

| Mandelic Acid | Chiral Acid | chemeurope.comlibretexts.org |

| Camphorsulfonic Acid | Chiral Acid | libretexts.org |

| Dehydroabietic Acid | Chiral Acid | rsc.orgresearchgate.net |

| O,O'-Dibenzoyltartaric Acid | Chiral Acid |

Green Chemistry Principles in the Synthesis of Chiral Amino Alcohols

The principles of green chemistry are increasingly influencing the development of synthetic routes for chiral amino alcohols, aiming to create more sustainable and environmentally benign processes.

Biocatalysis: The use of enzymes, such as ketoreductases and amine dehydrogenases, is a cornerstone of green synthesis. figshare.comfigshare.com These biocatalytic reactions are typically performed in aqueous media under mild temperature and pH conditions, avoiding the use of harsh reagents and organic solvents. rsc.org They are also highly selective, which reduces the formation of byproducts and simplifies purification. figshare.comfigshare.com

Catalytic Methods: Asymmetric catalytic methods, including hydrogenation and transfer hydrogenation, are preferred over stoichiometric reagents because they use small amounts of catalyst to generate large quantities of product, thus minimizing waste. rsc.org Transfer hydrogenation is particularly advantageous as it often uses safer hydrogen donors like isopropanol (B130326) or formic acid, avoiding the hazards associated with high-pressure hydrogen gas. rsc.org

Atom Economy and Process Simplification: Methods like one-pot reductive aminations improve process efficiency by reducing the number of separate reaction and workup steps. tandfonline.com Furthermore, developing synthetic routes that utilize water as a solvent, such as visible-light photoredox-catalysed reactions, significantly reduces the environmental impact associated with volatile organic compounds.

Function as a Chiral Ligand in Organometallic Catalysis.sigmaaldrich.com

The primary role of this compound in organometallic catalysis is to serve as a precursor for chiral ligands. The amino and alcohol functionalities provide convenient handles for modification, allowing for the synthesis of a diverse array of ligands, such as Schiff bases, that can coordinate with various transition metals. sigmaaldrich.commdpi.com These metal-ligand complexes act as catalysts, where the chiral information from the amino alcohol is transferred to the substrate, guiding the reaction to favor the formation of one enantiomer over the other.

Design and Synthesis of Metal Complexes Incorporating this compound.sigmaaldrich.com

The synthesis of metal complexes using this compound often involves the formation of Schiff base ligands. This is typically achieved through the condensation reaction between the amino group of the amino alcohol and an aldehyde, such as a salicylaldehyde (B1680747) derivative. mdpi.com The resulting Schiff base is a polydentate ligand that can readily coordinate with a metal precursor.

For instance, chiral oxidovanadium(V) Schiff base complexes are synthesized by reacting the Schiff base ligand—derived from a chiral amino alcohol and a salicylaldehyde derivative—with a vanadium source. mdpi.com Spectroscopic methods like IR and NMR are used to confirm the coordination of the ligand to the metal center. In the IR spectra of such vanadium complexes, the appearance of a strong band characteristic of the V=O stretch and the C=N imine stretch, along with the absence of the O-H band, confirms the formation of the complex and the deprotonation of the hydroxyl groups. mdpi.com

Similarly, copper(II) complexes can be prepared. These complexes have proven effective in promoting asymmetric reactions like the nitroaldol (Henry) reaction. mdpi.com The design strategy often involves creating ligands that form stable chelate rings with the metal ion, thereby creating a well-defined and rigid chiral environment around the catalytic center. mdpi.comnih.gov

Table 1: Examples of Metal Complexes Derived from Amino Alcohols

| Metal | Ligand Type | Application |

|---|---|---|

| Vanadium(V) | Schiff Base | Oxidation of Sulfides and Olefins sigmaaldrich.commdpi.com |

| Copper(II) | Schiff Base, Aminopyridine | Asymmetric Aza-Henry Reactions mdpi.comnih.gov |

Asymmetric Induction Mechanisms in Metal-Catalyzed Reactions

The mechanism of asymmetric induction by metal complexes bearing ligands derived from this compound is rooted in the transfer of chirality from the ligand to the substrate during the catalytic cycle. The chiral ligand enforces a specific spatial arrangement of the substrate molecules as they coordinate to the metal's active site.

This stereochemical control arises from non-covalent interactions, primarily steric repulsion, between the bulky groups on the chiral ligand and the substituents of the substrate. In the transition state, one orientation of the substrate is energetically favored over the other, leading to the preferential formation of one enantiomeric product.

For example, in the reduction of ketones, the chiral ligand dictates the face of the ketone that the hydride reagent will attack. The transition state model for reductions catalyzed by BINAL-H reagents, which are aluminum hydrides modified with chiral binaphthol ligands, involves a chair-like structure where steric and electronic (n-π repulsion) factors favor one pathway, thus determining the stereochemistry of the resulting alcohol. uwindsor.ca Similarly, in copper-catalyzed aza-Henry reactions, the chiral ligand-metal complex coordinates with both the imine and the nitroalkane, organizing them in a specific three-dimensional arrangement that directs the nucleophilic attack to generate the product with high enantioselectivity.

Catalytic Enantioselective Transformations: Illustrative Examples

The asymmetric aza-Henry (or nitro-Mannich) reaction is a powerful method for synthesizing chiral β-nitroamines, which are valuable precursors to 1,2-diamines. nih.gov Copper complexes featuring chiral ligands are frequently employed as catalysts for this transformation. researchgate.net Ligands derived from amino alcohols, including structures related to this compound, have been used in conjunction with copper(II) salts to catalyze the addition of nitroalkanes to imines. mdpi.comnih.gov

In a typical reaction, a copper(II) salt like Cu(OAc)₂ is combined with a chiral ligand to form the active catalyst. This complex then coordinates the N-acylimine and the nitroalkane, facilitating the enantioselective addition. Research has shown that copper complexes of camphor-derived aminopyridines can catalyze the addition of nitromethane (B149229) to N-(2-pyridyl)sulfonyl aldimines, yielding β-nitrosulfonamides with good yields and enantiomeric excesses up to 83%. nih.gov The success of these reactions often depends on the specific ligand structure, the metal salt, and the reaction conditions. mdpi.com

Table 2: Asymmetric Aza-Henry Reaction Catalyzed by a Copper-Aminopyridine Complex

| Substrate (Imine) | Nitroalkane | Yield (%) | ee (%) |

|---|

Data illustrates the potential of such systems, specific results vary based on imine structure.

Chiral amino alcohols and their derivatives are extensively used in the asymmetric reduction of prochiral ketones to chiral secondary alcohols. sigmaaldrich.com One prominent method is the asymmetric transfer hydrogenation (ATH), where a hydrogen source like isopropanol or formic acid is used. sigmaaldrich.comacs.org

Ruthenium(II) complexes, in particular, have shown great efficacy when paired with chiral ligands. For instance, Ru(II) catalysts tethered to N-tosylated diphenylethylenediamine (TsDPEN) are highly efficient for the ATH of challenging electron-rich ketones. acs.org While not directly this compound, these diamine ligands share the 1,2-diphenylethylamine (B1359920) structural motif. Similarly, novel pseudo-dipeptide ligands, used with [{RuCl₂(p-cymene)}₂], have achieved excellent yields and enantiomeric excesses in the reduction of various acetophenone (B1666503) derivatives. sigmaaldrich.com The choice of hydrogen source, such as formic acid/triethylamine or aqueous sodium formate, can significantly influence the reaction's efficiency and selectivity, especially for substrates with varying electronic properties. acs.org

Table 3: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives using a Ru(II)/Pseudo-dipeptide Catalyst

| Substrate | Yield | ee (%) |

|---|---|---|

| Acetophenone | Excellent | >90 sigmaaldrich.com |

Data from a study by Adolfsson and co-workers showcasing high efficiency. sigmaaldrich.com

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol can be used to prepare chiral vanadium(V) Schiff base complexes. sigmaaldrich.com These complexes serve as effective catalysts for the asymmetric oxidation of prochiral sulfides to chiral sulfoxides and the epoxidation of olefins. sigmaaldrich.commdpi.com The general approach involves synthesizing a Schiff base ligand from the chiral amino alcohol and a substituted salicylaldehyde. This ligand is then complexed with a vanadium source. mdpi.com

The resulting chiral vanadium complex catalyzes the oxidation reaction using an oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). mdpi.com The chiral environment created by the ligand directs the oxygen transfer to one face of the substrate, leading to an enantiomerically enriched product. Studies on similar systems using chiral amino alcohols like S(‒)-3-amino-1,2-propanediol have demonstrated the catalytic activity of vanadium(V) Schiff base complexes in the epoxidation of styrene, cyclohexene, and various terpenes. mdpi.com The choice of oxidant and solvent can influence the outcome of these reactions. Furthermore, the electronic properties of the Schiff base ligand, modified by substituents on the salicylaldehyde ring, can be tuned to modulate the catalytic activity and stability of the complex. rsc.org

Enantioselective Addition Reactions

This compound and its structural analogs, particularly other 1,2-amino alcohols, serve as effective chiral ligands or catalysts for a variety of enantioselective addition reactions. The enantioselective addition of organozinc reagents to carbonyl compounds is a powerful method for creating chiral secondary alcohols. mdpi.com The foundational work in this area demonstrated that catalytic amounts of β-amino alcohols can facilitate the asymmetric addition of diethylzinc (B1219324) to aldehydes with high levels of enantioselectivity. mdpi.com

The mechanism of action involves the formation of a chiral catalyst complex, for instance with titanium (IV), which then coordinates with both the aldehyde and the dialkylzinc reagent. mdpi.com This coordination creates a structured transition state that directs the alkyl group to a specific face of the carbonyl, resulting in a preferred enantiomer of the alcohol product. Ligands derived from natural products like carbohydrates have proven effective, underscoring the versatility of the β-amino alcohol scaffold in this type of transformation. mdpi.com

While specific data for this compound in a broad range of addition reactions is not extensively documented in readily available literature, the principles are well-established with closely related structures. For example, a palladium-catalyzed carboetherification can be rendered enantioselective, providing access to enantioenriched chiral amino alcohols. nih.govacs.org These processes highlight the capacity of chiral amino alcohol frameworks to control stereochemistry in complex additions.

Table 1: Representative Enantioselective Addition Reactions using Amino Alcohol Catalysts

| Reaction Type | Substrates | Catalyst Type | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Diethylzinc Addition | Benzaldehyde, Diethylzinc | Fructose-derived β-amino alcohol / Ti(OiPr)₄ | (R)-1-Phenyl-1-propanol | Up to 99% |

| Diethylzinc Addition | Cyclohexanecarboxaldehyde, Diethylzinc | Fructose-derived β-amino alcohol / Ti(OiPr)₄ | (R)-1-Cyclohexyl-1-propanol | Up to 96% |

Utilization as a Chiral Auxiliary in Stereocontrolled Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, providing a reliable method for producing enantiomerically pure compounds. numberanalytics.comresearchgate.net

Auxiliary-Mediated Chiral Synthesis Methodologies

The use of a chiral auxiliary involves a three-step process: attachment of the auxiliary to a substrate, a diastereoselective reaction, and removal of the auxiliary. numberanalytics.com The effectiveness of the auxiliary stems from its ability to create a sterically biased environment, forcing an incoming reagent to attack the substrate from a specific direction.

1,2-amino alcohols are frequently used as chiral auxiliaries. nih.gov They can be converted into various derivatives, such as oxazolidinones or amides, which are then used in reactions like alkylations, aldol (B89426) reactions, and conjugate additions. For instance, the alkylation of an enolate derived from an amide of a chiral amino alcohol proceeds through a rigid, chelated transition state. The bulky groups on the auxiliary effectively shield one face of the enolate, leading to high diastereoselectivity. wikipedia.org The predictable stereocontrol offered by auxiliaries like pseudoephedrine and its analogs has made them valuable tools in synthesis. wikipedia.org

Role in the Preparation of Homopropargylic Alcohols

Chiral homopropargylic alcohols are valuable building blocks in organic synthesis. A well-documented application of chiral 1,2-amino alcohols is their use as auxiliaries in the synthesis of these compounds from aldehydes. sigmaaldrich.com A structural analog, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol, has been successfully employed for this purpose. sigmaaldrich.com The methodology involves the reaction of an aldehyde with an allenylzinc reagent that has been pre-complexed with the chiral amino alcohol. The chirality of the amino alcohol directs the addition to the aldehyde, affording the desired homopropargylic alcohol in high enantiomeric excess.

This method is applicable to a range of both aliphatic and aromatic aldehydes, demonstrating its utility. The high levels of stereoselectivity achieved underscore the effectiveness of the chiral environment created by the amino alcohol auxiliary in controlling the reaction's outcome.

Table 2: Synthesis of Homopropargylic Alcohols using a Chiral Amino Alcohol Auxiliary

| Aldehyde | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Isobutyraldehyde | (R)-4-Methyl-1-pentyn-3-ol | 85% | 94% |

| Benzaldehyde | (R)-1-Phenyl-3-butyn-1-ol | 82% | 92% |

| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-3-butyn-1-ol | 80% | 95% |

(Data based on the use of (1S,2R)-(+)-2-amino-1,2-diphenylethanol as the chiral auxiliary, a close structural analog of the title compound) sigmaaldrich.com

Organocatalytic Roles of this compound and its Derivatives

Organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. Chiral 1,2-amino alcohols and their derivatives are prominent classes of organocatalysts, capable of promoting a wide array of asymmetric transformations. researchgate.net

Design Principles for this compound-Based Organocatalysts

The efficacy of β-amino alcohols as organocatalysts stems from their bifunctional nature. nih.govresearchgate.net They possess a basic amino group and an acidic/hydrogen-bond-donating hydroxyl group. This combination allows for multiple modes of activation. nih.gov

Enamine/Iminium Ion Formation: The amine functionality can react reversibly with carbonyl compounds (ketones or aldehydes) to form chiral enamines or iminium ions. This activation pathway lowers the LUMO of the carbonyl partner or raises the HOMO of the enamine, facilitating reactions like Michael additions, aldol reactions, and α-functionalizations. rsc.org

Hydrogen Bonding: The hydroxyl group can act as a hydrogen-bond donor, coordinating to the electrophile and holding it in a fixed orientation within a structured transition state. This non-covalent interaction is crucial for transferring the chiral information from the catalyst to the substrates, thereby controlling the enantioselectivity. nih.govrsc.org

The rigid backbone of a compound like this compound, with its bulky phenyl groups, helps to create a well-defined chiral pocket, enhancing stereochemical control. The substituents at the α- and β-positions to the nitrogen are critical in influencing the enantioselective course of the reaction. nih.gov

Enantioselective Functionalization of Carbonyl Compounds

Derivatives of amino alcohols are effective organocatalysts for the enantioselective functionalization of carbonyl compounds at the α-position. organic-chemistry.org These reactions are fundamental for constructing stereogenic centers adjacent to a carbonyl group.

Simple primary β-amino alcohols have been shown to catalyze the asymmetric Michael addition of β-keto esters to nitroalkenes, producing adducts with quaternary chiral centers in excellent yields and enantioselectivities. nih.gov The choice of substituents on the amino alcohol catalyst can even determine which enantiomer of the product is formed. nih.gov

Furthermore, more complex derivatives can be designed for specific transformations. For example, thioureas derived from chiral amino alcohols are powerful bifunctional catalysts that activate nucleophiles and electrophiles simultaneously through hydrogen bonding. This strategy has been applied to various enantioselective additions to carbonyl compounds. The development of organocatalysts based on the amino alcohol framework continues to be an active area of research, providing access to complex chiral molecules through elegant and efficient synthetic routes. organic-chemistry.org

Table 3: Organocatalytic Functionalization of Carbonyl Compounds

| Reaction | Carbonyl Substrate | Reagent | Catalyst Type | Product ee |

|---|---|---|---|---|

| α-Oxygenation | Ketone enol ether | Nitrosobenzene | Ag-BINAP | High ee organic-chemistry.org |

| α-Chlorination | Aldehyde | NCS | Chiral amine | High ee organic-chemistry.org |

| Michael Addition | β-keto ester | Nitroalkene | Primary β-amino alcohol | up to 99% nih.gov |

(Data represents general findings for the functionalization of carbonyls using organocatalysts, including amino alcohol derivatives)

Mechanistic Elucidation and Reaction Pathways Involving R 2 Amino 1,2 Diphenyl 1 Propanol

Detailed Reaction Mechanisms in Asymmetric Transformations

While detailed mechanistic studies specifically focused on (R)-2-amino-1,2-diphenyl-1-propanol are not extensively documented in publicly available research, the general mechanisms through which it and its closely related stereoisomers, such as (1R,2S)-1,2-diphenyl-2-aminoethanol, operate can be inferred. These compounds are frequently employed as chiral auxiliaries, temporarily incorporated into a substrate to direct the stereochemical course of a reaction.

One of the primary applications of such chiral amino alcohols is in the asymmetric alkylation of carbonyl compounds . In these reactions, the amino alcohol first reacts with the carbonyl compound to form a chiral oxazolidine (B1195125) or a related cyclic intermediate. The steric bulk of the phenyl groups on the auxiliary effectively shields one face of the enolate or enamine intermediate that is subsequently formed. This steric hindrance directs the incoming electrophile (e.g., an alkyl halide) to the less hindered face, resulting in a highly diastereoselective alkylation. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product.

The mechanism typically proceeds through the following key steps:

Formation of a chiral auxiliary-substrate adduct: The amino and hydroxyl groups of this compound condense with the carbonyl group of the substrate to form a rigid, chiral heterocyclic intermediate.

Deprotonation and enolate formation: A base is used to selectively remove a proton from the α-carbon of the original carbonyl group, leading to the formation of a chiral enolate. The stereochemistry of the enolate is controlled by the chiral auxiliary.

Diastereoselective alkylation: The enolate reacts with an electrophile. The trajectory of the electrophile's approach is dictated by the steric environment created by the chiral auxiliary, leading to the formation of a new stereocenter with a specific configuration.

Cleavage of the auxiliary: The chiral auxiliary is removed from the alkylated product, typically through hydrolysis or reduction, to yield the desired enantiomerically enriched compound and recover the auxiliary for potential reuse.

Stereochemical Control and Selectivity in Catalytic Systems

In catalytic systems, this compound can act as a chiral ligand for a metal center. The resulting chiral metal complex then serves as the catalyst for an asymmetric transformation. The stereochemical outcome of the reaction is governed by the three-dimensional structure of the chiral catalyst.

A prominent example is the asymmetric reduction of prochiral ketones . In these reactions, the chiral amino alcohol coordinates to a metal hydride source, such as borane (B79455) or a ruthenium complex. The resulting chiral catalyst then delivers the hydride to the carbonyl group of the ketone. The two faces of the carbonyl group are prochiral, and the chiral ligand directs the hydride to one face preferentially.

The degree of stereochemical control, or enantioselectivity, is highly dependent on the structure of the ligand and the reaction conditions. The interaction between the chiral ligand and the substrate in the transition state is crucial. Non-covalent interactions, such as hydrogen bonding and steric repulsion, between the catalyst and the substrate dictate which diastereomeric transition state is lower in energy, thereby determining the major enantiomer of the product.

Experimental studies on related amino alcohols in the alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc reagents have shown that N-monosubstituted amino alcohols can lead to higher enantioselectivities compared to their N,N-disubstituted counterparts. This suggests that the presence of the N-H proton can be critical for achieving high levels of stereocontrol, likely through its involvement in hydrogen bonding within the transition state assembly.

Kinetic and Thermodynamic Aspects of Reaction Intermediates

Computational studies, such as Density Functional Theory (DFT) calculations, on similar systems have been instrumental in elucidating the structures and relative energies of transition states. acs.org These studies can reveal the key interactions that stabilize the favored transition state and destabilize the disfavored one. For instance, in the asymmetric alkylation of imines, DFT calculations have helped to understand the origin of the observed enantioselectivities by analyzing the transition structures of different model reactions. acs.org

The stability of reaction intermediates also plays a crucial role. For instance, the formation of a thermodynamically stable and rigid chiral auxiliary-substrate adduct is often a prerequisite for high stereoselectivity. If the intermediate is conformationally flexible, the transfer of chirality can be less efficient.

Kinetic resolution is another process where the kinetic parameters are paramount. In a kinetic resolution, a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic substrate. This difference in reaction rates allows for the separation of the enantiomers. While specific data for this compound in this context is sparse, the principles of kinetic resolution rely on the differential activation energies of the reactions with the two enantiomers.

Derivatives and Analogues of R 2 Amino 1,2 Diphenyl 1 Propanol in Chiral Chemistry

Synthesis and Structural Characterization of Novel Derivatives

The synthesis of novel derivatives of (R)-2-Amino-1,2-diphenyl-1-propanol allows for the fine-tuning of its steric and electronic properties, leading to improved performance in asymmetric catalysis. These derivatives are often prepared by modifying the amino or hydroxyl groups of the parent molecule.

One common strategy involves the N-alkylation or N-arylation of the amino group to introduce various substituents. Another approach is the O-acylation or O-silylation of the hydroxyl group. These modifications can significantly impact the solubility, stability, and catalytic activity of the resulting compounds.

The structural characterization of these new derivatives is crucial for understanding their chemical behavior. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are employed to elucidate their three-dimensional structures and confirm their chemical composition. For instance, the crystal structure of a derivative can reveal key information about the spatial arrangement of the phenyl groups and other substituents, which is essential for rationalizing its stereochemical control in catalytic reactions.

Chiral Schiff Bases Derived from this compound

Chiral Schiff bases are a prominent class of ligands in coordination chemistry and asymmetric catalysis. Those derived from this compound are readily synthesized by the condensation reaction between the amino alcohol and a suitable aldehyde or ketone.

These Schiff base ligands can coordinate with various metal ions to form chiral metal complexes. These complexes have been successfully employed as catalysts in a range of enantioselective reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions is often dictated by the chiral environment created by the Schiff base ligand around the metal center.

For example, Ni(II) complexes of Schiff bases derived from chiral amino alcohols have been utilized in the asymmetric synthesis of non-proteinogenic α-amino acids. nih.gov The steric bulk and electronic nature of the substituents on the Schiff base can be systematically varied to optimize the enantioselectivity of these transformations.

Cyclization Products and Heterocyclic Analogues (e.g., Oxazaborolidines)

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it an ideal precursor for the synthesis of various heterocyclic compounds. Cyclization reactions can lead to the formation of chiral oxazolidines, thiazolidines, and other ring systems.

A particularly important class of heterocyclic analogues are the oxazaborolidines, which are formed by the reaction of the amino alcohol with a borane (B79455) source. Chiral oxazaborolidines, such as the Corey-Bakshi-Shibata (CBS) catalyst, are powerful reagents for the enantioselective reduction of prochiral ketones. biocompare.com The CBS catalyst derived from (R)-2-amino-1,1-diphenyl-1-propanol, a related compound, is a well-known example. biocompare.comfishersci.catcichemicals.comchemimpex.com

The catalytic cycle of these oxazaborolidine-mediated reductions involves the coordination of the borane reagent to the oxazaborolidine, followed by the transfer of a hydride to the ketone substrate in a highly stereocontrolled manner. The high enantioselectivities observed are attributed to the rigid, chair-like transition state enforced by the chiral ligand.

Structure-Reactivity and Structure-Selectivity Relationships in Derived Chiral Catalysts

The development of effective chiral catalysts relies on a thorough understanding of the relationship between their structure and their catalytic performance. In the case of catalysts derived from this compound, subtle changes in the ligand framework can have a profound impact on both reactivity and enantioselectivity. chemrxiv.org

Systematic studies are often conducted to probe these relationships. This involves synthesizing a library of related ligands with varying steric and electronic properties and evaluating their performance in a specific catalytic reaction. For example, the size and position of substituents on the phenyl rings of the amino alcohol can influence the shape of the catalytic pocket, thereby affecting substrate recognition and the stereochemical outcome of the reaction.

Computational modeling and mechanistic studies are also employed to gain deeper insights into the structure-activity and structure-selectivity profiles of these catalysts. This knowledge is instrumental in the rational design of new and improved chiral catalysts for a wide range of asymmetric transformations.

Computational and Theoretical Investigations of R 2 Amino 1,2 Diphenyl 1 Propanol Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) has become a standard method for accurately predicting the structural, electronic, and spectroscopic properties of organic molecules. chemrxiv.org By approximating the complex many-electron problem to one based on electron density, DFT offers a balance between computational cost and accuracy. For systems like (R)-2-Amino-1,2-diphenyl-1-propanol, DFT is used to determine the most stable three-dimensional arrangements of the atoms and to understand the distribution of electrons within the molecule.

The flexibility of this compound, due to rotation around its single bonds, means it can exist in various conformations. DFT calculations are employed to find the lowest energy (most stable) conformations by optimizing the geometry of the molecule. This process involves calculating the total energy for different spatial arrangements, such as those arising from the rotation around the C-C, C-N, and C-O bonds, to identify the global minimum on the potential energy surface. chemrxiv.org

While specific conformational analysis data for this compound is not abundant in the provided literature, extensive studies on the closely related compound cis-2-amino-1,2-diphenylethanol (ADE) provide significant insight into the types of structures and interactions that govern stereoisomeric preferences. X-ray crystallography and computational studies on racemic cis-ADE reveal that the hydroxy and amino groups adopt a bent, "tweezer-like" motif. researchgate.net In the crystalline state, the enantiomers aggregate separately and are linked by strong O-H···N hydrogen bonds, which form chiral helical structures. researchgate.net Specifically, the (1S,2R)-ADE and (1R,2S)-ADE enantiomers form left- and right-handed helices, respectively, demonstrating a clear stereoisomeric preference in the solid state driven by intermolecular forces. researchgate.net These findings underscore the importance of hydrogen bonding and steric interactions between the phenyl groups in determining the preferred conformation.

Table 1: Selected Geometric and Hydrogen-Bond Parameters for cis-2-Amino-1,2-diphenylethanol from Crystal Structure Analysis researchgate.net

| Parameter | Bond/Interaction | Length/Angle |

| Bond Length | O1—C1 | 1.4213 (14) Å |

| N1—C2 | 1.4732 (15) Å | |

| Bond Angle | O1—C1—C2 | 107.90 (9) ° |

| N1—C2—C1 | 106.72 (9) ° | |

| Hydrogen Bond | O—H···N | 2.7977 (16) Å |

This interactive table summarizes key geometric data, highlighting the precise bond lengths and angles that define the molecule's structure.

DFT calculations are a reliable tool for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structure verification. The process involves calculating the vibrational frequencies (for IR and Raman spectra) and the nuclear magnetic shielding constants (for NMR spectra) from the optimized molecular geometry. chemicalbook.comnih.gov

The calculated vibrational frequencies correspond to the fundamental modes of vibration within the molecule, such as the stretching and bending of bonds. chemicalbook.com Similarly, theoretical calculations of NMR chemical shifts are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. chemicalbook.com Although experimental spectra for this compound are available, published DFT predictions for this specific molecule are scarce. However, studies on analogous compounds like 2-amino-2-methyl-1,3-propanediol (B94268) demonstrate that the B3LYP/aug-cc-pVDZ level of theory can effectively predict vibrational and NMR spectra, allowing for a complete assignment of fundamental modes based on the Potential Energy Distribution (PED). chemicalbook.com

Table 2: Representative Comparison of Experimental vs. DFT-Calculated Spectroscopic Data for an Amino Alcohol Derivative nih.gov

| Spectroscopic Data | Functional Group | Experimental Value | Calculated Value |

| IR Frequency | N-H Stretch (asymmetric) | 3460 cm⁻¹ | - |

| N-H Stretch (symmetric) | 3369 cm⁻¹ | - | |

| C≡N Stretch | 2207 cm⁻¹ | - | |

| ¹H-NMR Shift | NH₂ Protons | 7.26 ppm | - |

This interactive table illustrates the typical correlation between experimental measurements and theoretical predictions for key functional groups in a related molecule.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are indispensable for elucidating the detailed pathways of chemical reactions, including those where chiral amino alcohols act as catalysts or auxiliaries. These calculations can map the entire reaction coordinate, identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

DFT is frequently used to model the transition states of reactions involving chiral amino alcohols. For instance, in the catalytic enantioselective Petasis borono-Mannich reaction to produce other chiral 1,2-amino alcohols, DFT modeling identified a non-conventional C-H···O hydrogen bond as the key interaction that selectively stabilizes the transition state leading to the major enantiomer. chemrxiv.org This demonstrates how computational analysis can reveal subtle, non-covalent interactions that are critical for stereoselectivity.

In another example, a detailed computational analysis of aza-Henry reactions catalyzed by chiral complexes showed how catalyst geometry dictates the reaction outcome. westlake.edu.cn DFT calculations revealed that a C2-symmetric catalyst favors the anti-diastereomer, while a C1-symmetric catalyst favors the syn-diastereomer. The models showed that selectivity is governed by a combination of factors, including the number and orientation of hydrogen bonds between the catalyst and substrates, as well as steric hindrance and dispersion forces within the congested binding pocket of the catalyst's transition state complex. westlake.edu.cn These studies exemplify how quantum chemical calculations provide a rational basis for why a particular chiral catalyst or auxiliary, such as a derivative of this compound, is effective in controlling the stereochemical outcome of a reaction.

Molecular Dynamics Simulations for Solvent and Conformational Effects

While quantum mechanics is ideal for studying the electronic details of a single molecule or a small molecular complex, Molecular Dynamics (MD) simulations are better suited for exploring the influence of a larger environment, such as a solvent, and for observing the dynamic conformational changes of a molecule over time. chemrxiv.org MD simulations model the movements of atoms using classical mechanics, allowing for the simulation of much larger systems and longer timescales than quantum methods. chemrxiv.org

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. A study on the analogous compound 2-amino-1-phenylethanol (B123470) in aqueous solution using MD simulations revealed the crucial role water plays in determining its conformational preferences. researchgate.net Water molecules were found to form bridges between the functional groups of the molecule, which significantly altered the relative stabilities of different conformations compared to the gas phase. researchgate.net Furthermore, the reorganization of these surrounding water molecules provides a low-energy pathway for the molecule to switch between different conformations. researchgate.net This highlights that the solvent is not a passive medium but an active participant in the conformational dynamics of the solute.

Theoretical Analysis of Chiral Recognition and Induction Processes

Theoretical analysis is a powerful tool for understanding how a chiral molecule like this compound can distinguish between the enantiomers of another chiral compound (chiral recognition) or influence the formation of a new chiral center (chiral induction). These processes are governed by the formation of transient diastereomeric complexes, and computational methods can probe the structural and energetic differences between these complexes.

A study on an electrode modified with the related compound (1R, 2R)-2-amino-1,2-diphenylethanol demonstrated its ability to recognize tryptophan enantiomers. The proposed mechanism, supported by electrochemical data, involves stereoselective interactions. These include the formation of different hydrogen-bonding networks and steric repulsion from the bulky phenyl groups, which cause one enantiomer of tryptophan to bind more favorably to the chiral interface than the other.

In a different system, DFT calculations were used to investigate how a chiral sensor molecule recognizes the enantiomers of 2-amino-1-phenylethanol. The study revealed that the recognition process is driven by an intramolecular charge transfer (ICT) mechanism. The amino group of one enantiomer can interact more effectively with a carbonyl group on the sensor, triggering a fluorescent response. This specific interaction is sterically hindered for the other enantiomer, providing a clear basis for the observed enantioselectivity. These examples show how theoretical analysis can dissect the forces—hydrogen bonding, steric hindrance, and electronic effects—that underpin chiral recognition.

Analytical Methodologies for R 2 Amino 1,2 Diphenyl 1 Propanol and Its Enantiomers

Chromatographic Separation Techniques for Enantiomeric Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are the cornerstone for the enantioseparation of chiral amines and amino alcohols. jiangnan.edu.cnmdpi.com These techniques rely on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to their separation. mdpi.com

The success of enantiomeric separation by HPLC and SFC hinges on the selection and development of the Chiral Stationary Phase (CSP). nih.gov A variety of CSPs have been developed, each offering unique chiral recognition mechanisms based on different types of interactions such as hydrogen bonding, π-π interactions, steric hindrance, and dipole-dipole interactions. hplc.eu

For the separation of amino alcohols like (R)-2-Amino-1,2-diphenyl-1-propanol, several classes of CSPs have proven effective:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, particularly those carbamoylated with substituted phenyl groups, are among the most versatile and widely used CSPs. uta.edu They offer broad applicability for a range of chiral compounds. For instance, cellulose-based CSPs have been successfully used for the baseline enantioselective HPLC separations of various chiral amines and their derivatives. mdpi.com

Pirkle-type CSPs: Named after William H. Pirkle, these CSPs are based on small chiral molecules covalently bonded to a silica (B1680970) support. hplc.eu They often feature π-acidic or π-basic aromatic rings, enabling strong π-π interactions with the analyte. The Whelk-O 1 CSP, for example, is a π-electron acceptor/π-electron donor phase known for its extraordinary generality in separating underivatized enantiomers, including alcohols and amides. hplc.eu

Cyclofructan-based CSPs: These are cyclic oligosaccharides that can provide excellent enantioselectivity, particularly for primary amines. uta.edu A study on the closely related compound, 2-amino-1,2-diphenylethanol (B1215729), demonstrated the effectiveness of a cyclofructan-based CSP (Larihc Anhydro Fructan 6-isopropyl carbamate, or LARIHC™ CF6-P) in achieving enantiomeric separation using both HPLC and SFC. chromatographyonline.com

Macrocyclic Glycopeptide CSPs: Antibiotics like teicoplanin and vancomycin, when bonded to silica, create CSPs capable of chiral recognition through a combination of interactions, including hydrogen bonding and ionic interactions. uta.edu

The transition from HPLC to SFC for chiral separations is often straightforward because both techniques can employ the same types of stationary phases. americanpharmaceuticalreview.com SFC is frequently favored due to its advantages, such as faster analysis times and reduced use of organic solvents. americanpharmaceuticalreview.com

| CSP Class | Example CSP | Primary Interaction Mechanism | Applicability |

|---|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, steric hindrance | Broad, including amines and alcohols mdpi.com |

| Pirkle-type | Whelk-O 1 | π-π interactions, hydrogen bonding, dipole-dipole | Very general, including underivatized alcohols and amides hplc.eu |

| Cyclofructan-based | LARIHC™ CF6-P | Hydrogen bonding, inclusion complexation | Primary amines chromatographyonline.com |

| Macrocyclic Glycopeptide | Teicoplanin AGLYCON | Hydrogen bonding, ionic interactions, steric hindrance | Amino acids and amino alcohols |

Achieving optimal separation requires careful optimization of the mobile phase composition, flow rate, temperature, and detection settings. The choice between normal-phase HPLC, polar organic mode HPLC, and SFC also significantly impacts the separation. chromatographyonline.com

Mobile Phase Composition: The mobile phase modulates the interaction between the analyte and the CSP.

In HPLC: For normal-phase chromatography, typical mobile phases consist of a nonpolar solvent like hexane (B92381) or heptane (B126788) mixed with a polar modifier such as ethanol (B145695) or 2-propanol. chromatographyonline.com In polar organic mode, acetonitrile (B52724) with a methanol (B129727) modifier is common. chromatographyonline.com

In SFC: Carbon dioxide is the primary mobile phase component, modified with an alcohol like methanol, ethanol, or 2-propanol. chromatographyonline.com

Additives: For basic analytes like amino alcohols, the addition of acidic or basic modifiers to the mobile phase is crucial for improving peak shape and selectivity. A combination of a weak acid (e.g., trifluoroacetic acid, TFA) and a weak base (e.g., triethylamine, TEA) is often used to minimize peak tailing and enhance resolution. chromatographyonline.com For example, in the SFC separation of 2-amino-1,2-diphenylethanol, a mobile phase of 80:20 (v/v) carbon dioxide-methanol with 0.3-0.2% (v/v) TFA-TEA proved effective. chromatographyonline.com

Flow Rate and Temperature: These parameters influence the efficiency and speed of the analysis. Increasing the flow rate can reduce analysis time, but may also decrease resolution. Temperature affects the kinetics of mass transfer and interaction with the CSP; it is typically maintained at a constant value, such as 30 °C, to ensure reproducibility. chromatographyonline.com

Detection: Ultraviolet (UV) detection is the most common method for analyzing aromatic compounds like this compound. The detection wavelength is typically set at a maximum absorbance of the analyte, often 254 nm, to ensure high sensitivity. chromatographyonline.com

| Parameter | Mode | Typical Conditions | Effect on Separation |

|---|---|---|---|

| Mobile Phase | SFC | CO₂ with alcohol modifier (e.g., 2-40% Methanol) | Modifier type and percentage control retention and selectivity. |

| Normal-Phase HPLC | Hexane/Ethanol (e.g., 80:20 v/v) | Polar modifier percentage is a key factor for adjusting retention. | |

| Polar Organic HPLC | Acetonitrile/Methanol (e.g., 90:10 v/v) | Provides an alternative selectivity to normal-phase conditions. | |

| Additives | All modes | Acid/Base (e.g., 0.3% TFA / 0.2% TEA) | Crucial for improving peak shape and resolution of basic analytes. |

| Flow Rate | SFC | 2-4 mL/min | Affects analysis time and efficiency. |

| Temperature | All modes | 30 °C | Affects interaction kinetics; kept constant for reproducibility. |

| Detection | All modes | UV at 254 nm | Standard for aromatic compounds, providing good sensitivity. |

Spectroscopic Methods for Stereochemical Analysis (e.g., CD, NMR)

While chromatography is excellent for separating enantiomers and determining their relative amounts (enantiomeric excess), spectroscopic methods are often required to determine the absolute configuration of a chiral center.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms. An enantiomer and its mirror image will produce CD spectra that are exact mirror images of each other. By comparing the experimental CD spectrum of an unknown sample to that of a known standard or to theoretical calculations, the absolute configuration can be assigned. CD detectors can also be coupled with HPLC systems to confirm the chirality of eluting peaks. uta.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Standard NMR spectroscopy cannot distinguish between enantiomers because they are isochronous (resonate at the same frequency) in an achiral environment. nih.gov However, several NMR techniques can be employed for stereochemical analysis:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral, enantiomerically pure reagent to form a pair of diastereomers. Diastereomers have different physical properties and are diasteroisotopic, meaning they produce distinct signals in the NMR spectrum. The relative integration of these signals can be used to determine enantiomeric purity.

Chiral Solvating Agents (CSAs): These are chiral compounds (e.g., a chiral solvent or a lanthanide shift reagent) that form transient, weak diastereomeric complexes with the enantiomers of the analyte. This association can induce small chemical shift differences between the signals of the two enantiomers, allowing for their differentiation and quantification.

Nuclear Overhauser Effect (NOE) Spectroscopy: For molecules with defined conformations, NOE-based experiments like NOESY can provide information about through-space proximities of protons, which can be used to deduce the relative stereochemistry of chiral centers within a molecule. wiley.com

These spectroscopic methods, often used in conjunction with chromatographic data, provide a comprehensive analytical toolkit for the full stereochemical characterization of this compound.

Solvent Effects and Reaction Environment Influences in R 2 Amino 1,2 Diphenyl 1 Propanol Mediated Processes

Impact of Solvent Polarity and Hydrogen Bonding on Reaction Kinetics and Stereoselectivity

The polarity of the solvent and its capacity for hydrogen bonding are paramount factors that can significantly alter the kinetics and stereoselectivity of reactions. In processes where (R)-2-amino-1,2-diphenyl-1-propanol or its derivatives act as chiral catalysts or auxiliaries, the solvent can interact with the catalyst, substrates, and transition states, thereby influencing reaction rates and the stereochemical pathway.

The ability of a solvent to form hydrogen bonds can be particularly impactful. Protic solvents, for instance, can engage in hydrogen bonding with the amino and hydroxyl groups of the amino alcohol, as well as with the reactants and intermediates. These interactions can stabilize or destabilize key transition states, leading to dramatic shifts in stereoselectivity. An illustrative example of this phenomenon is observed in the reciprocal optical resolution between mandelic acid and the closely related erythro-2-amino-1,2-diphenylethanol. In this process, a striking reversal of stereoselectivity is achieved by simply changing the crystallization solvent.

When 1-propanol (B7761284) or 1-butanol (B46404) is used as the solvent, one diastereomeric salt preferentially crystallizes. However, upon switching to 1,4-dioxane, the opposite diastereomer is obtained. This solvent-induced chirality switching is attributed to the distinct hydrogen-bonding networks formed in the crystal lattice, which are directed by the solvent molecules incorporated into the salt structure. This highlights the crucial role that specific solute-solvent interactions, particularly hydrogen bonding, play in determining the stereochemical outcome.

The following interactive data table summarizes the solvent-induced reversal of stereoselectivity observed in the resolution of erythro-2-amino-1,2-diphenylethanol with mandelic acid, a process analogous to those where this compound could be employed.

| Solvent | Stereochemistry of Deposited Salt | Key Solvent Property |

|---|---|---|

| 1-Propanol | (R)-mandelic acid with (R,S)-2-amino-1,2-diphenylethanol | Protic, Hydrogen Bond Donor/Acceptor |

| 1-Butanol | (R)-mandelic acid with (R,S)-2-amino-1,2-diphenylethanol | Protic, Hydrogen Bond Donor/Acceptor |

| 1,4-Dioxane | (S)-mandelic acid with (R,S)-2-amino-1,2-diphenylethanol | Aprotic, Hydrogen Bond Acceptor |

This table illustrates the principle of solvent-induced stereoselectivity reversal in a resolution process involving a related amino alcohol.

Solute-Solvent Interactions and Their Role in Catalytic Efficiency and Enantioselectivity

Beyond bulk properties like polarity, specific solute-solvent interactions at the molecular level are fundamental to the catalytic efficiency and enantioselectivity of processes mediated by this compound. These interactions can influence the conformational equilibrium of the chiral catalyst and the stability of the diastereomeric transition states leading to the enantiomeric products.

For instance, in the alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc reagents, the use of modified (1R,2S)-1,2-diphenyl-2-aminoethanol as a chiral ligand leads to excellent enantioselectivities. The choice of solvent in such systems is critical, as it can modulate the solubility of the catalyst and reactants, as well as the stability of the catalytic complex. Non-polar, coordinating solvents are often employed to achieve high levels of stereocontrol.

The enantiomeric excess (ee) of the product is a direct consequence of the energy difference between the diastereomeric transition states. Solvation can differentially affect these transition states. A solvent that preferentially solvates and stabilizes the transition state leading to the major enantiomer will enhance the enantioselectivity of the reaction. Conversely, a solvent that stabilizes the transition state leading to the minor enantiomer will diminish the enantioselectivity.

Exploration of Alternative Reaction Media and Solvent-Free Systems

In the pursuit of more sustainable and environmentally benign chemical processes, there is a growing interest in exploring alternative reaction media and solvent-free systems for reactions involving chiral catalysts like this compound.

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, high thermal stability, and tunable solvating properties make them attractive alternatives to conventional volatile organic solvents. For catalytic processes, the use of ILs can facilitate catalyst recycling. In the context of reactions mediated by this compound, an ionic liquid could be selected to enhance the solubility of the catalyst and reactants, potentially leading to increased reaction rates and improved selectivity. Furthermore, basic or acidic ionic liquids could play a dual role as both solvent and co-catalyst.

Solvent-Free Systems: Conducting reactions in the absence of a solvent offers significant environmental and economic advantages, including reduced waste, lower costs, and simplified purification procedures. In a solvent-free system, the reactants themselves, or a solid support, constitute the reaction medium. For reactions involving this compound, a solvent-free approach could involve grinding the solid reactants together or melting them to initiate the reaction. In some cases, solvent-free conditions have been shown to lead to higher reaction efficiency. The development of efficient and selective solvent-free catalytic systems using this chiral amino alcohol remains an active area of research.

Future Directions and Emerging Research Avenues for R 2 Amino 1,2 Diphenyl 1 Propanol

Development of Advanced Chiral Catalytic Systems

The core structure of (R)-2-Amino-1,2-diphenyl-1-propanol serves as a valuable scaffold for the development of novel and more sophisticated chiral ligands and catalysts. Research is moving beyond simple derivatives to create complex systems with enhanced activity, selectivity, and broader substrate scope.

One promising direction is the synthesis of new bisoxazoline (BOX) and pyridine-bisoxazoline (PyBOX) ligands. nih.gov Chiral 1,2-amino alcohols are essential for creating the chiral oxazoline (B21484) rings that are central to these highly successful classes of ligands for asymmetric catalysis. nih.gov For instance, new axially chiral vicinal amino alcohols have been used to synthesize structurally novel bisoxazoline ligands in high yields. nih.gov

Another area of exploration involves the creation of carbohydrate-based chiral ligands. These are attractive due to their structural diversity, inherent chirality, and availability from natural sources. mdpi.com Researchers have synthesized and tested β-amino alcohol ligands derived from sugars like D-fructose in enantioselective reactions, demonstrating the potential for creating effective, inexpensive, and structurally versatile catalysts. mdpi.com

Furthermore, the combination of chiral aldehyde catalysis with transition metals is an emerging strategy. frontiersin.org This approach can create ternary catalytic systems, where the amino alcohol-derived catalyst not only activates the substrate but also acts as a ligand to steer the reaction pathway, leading to high diastereo- and enantioselectivity. frontiersin.org The design of catalysts derived from chiral BINOL aldehyde, which control the facial selectivity of enolate intermediates, is a key aspect of this research. frontiersin.orgnih.gov

Integration into High-Throughput Screening and Automation in Asymmetric Synthesis

The discovery of new asymmetric transformations and the optimization of existing ones are greatly accelerated by high-throughput screening (HTS) and automation. A significant bottleneck in this process is the rapid and accurate determination of enantiomeric excess (e.e.).

A key development is a sensitive and robust fluorescence-based assay for determining the e.e. of chiral amino alcohols and other related compounds. nih.gov This method relies on the dynamic self-assembly of the chiral analyte with a fluorescent ligand and a boronic acid to form diastereomeric complexes that exhibit distinct fluorescence intensities. nih.gov This allows for the rapid evaluation of e.e. with minimal sample consumption (10-20 ng per well) and an error of less than 1% e.e. nih.gov

The procedure is highly amenable to automation, involving the dispensing of components into 384-well plates and analysis with an automated plate reader. nih.gov This platform enables the large-scale screening of combinatorial libraries of catalysts and auxiliaries for asymmetric reactions, significantly speeding up the discovery of new and improved chiral systems. nih.gov The robustness of the assay, which is not sensitive to common impurities or unreacted reagents, makes it particularly suitable for screening crude reaction products directly. nih.gov

| High-Throughput Screening Assay for Chiral Amino Alcohols | |

| Technique | Fluorescence-based assay |

| Principle | Dynamic self-assembly of the chiral amino alcohol, 2-formylphenylboronic acid, and a chiral fluorescent ligand (e.g., BINOL or VANOL derivatives) to form diastereomeric complexes with distinct fluorescence properties. nih.gov |

| Platform | 384-well plates with automated liquid dispensing and fluorescence plate reader. nih.gov |

| Sample Requirement | 10-20 ng per well. nih.gov |

| Accuracy | <1% error in e.e. determination. nih.gov |

| Advantages | High-throughput, real-time evaluation, robust against impurities, enables screening of crude reaction products. nih.gov |

Applications in Continuous Flow Chemistry and Microreactor Technology

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. The application of asymmetric catalysis within continuous flow systems is a rapidly growing field. nih.govrsc.org

Chiral catalysts derived from amino alcohols are being integrated into continuous flow setups for the synthesis of pharmaceutically active ingredients (APIs). nih.gov These processes can involve single-step or multi-step syntheses, sometimes telescoping multiple reaction steps without intermediate purification. nih.gov For example, asymmetric nitroaldol reactions followed by nitro reductions have been performed under flow conditions to produce chiral amino alcohol products. nih.gov

Microreactor technology, in particular, benefits these reactions by providing precise control over reaction parameters. nih.govnih.gov The high surface-area-to-volume ratio in microreactors enhances efficiency and allows for rapid process optimization. nih.gov Enzymatic syntheses of chiral amino alcohols have been successfully demonstrated in cascading continuous-flow microreactor systems, showcasing a sustainable alternative to chemical routes that often require protecting groups and expensive metal catalysts. nih.gov

Immobilization Strategies for Heterogeneous Catalysis

A major goal in catalysis is the development of heterogeneous systems where the catalyst can be easily separated from the reaction mixture and reused, thereby reducing cost and waste. Immobilization of chiral catalysts derived from this compound and its analogs is a key strategy to achieve this.

Several immobilization techniques are being explored:

Immobilization on Silica (B1680970) Gel: Chiral selectors prepared from amino alcohols like (1S,2R)-(+)-2-Amino-1,2-diphenylethanol can be immobilized on aminated silica gel. scientificlabs.co.uksigmaaldrich.com These materials serve as chiral stationary phases in High-Performance Liquid Chromatography (HPLC) for the separation of enantiomers. scientificlabs.co.uksigmaaldrich.com

Immobilization on Zirconium Phosphate: Layered zirconium phosphonates can be created by immobilizing chiral amino alcohols onto the frame of α-zirconium phosphate. scientificlabs.co.uksigmaaldrich.com These materials have shown potential in heterogeneous catalysis. scientificlabs.co.uksigmaaldrich.com

Immobilization on Polymer Microspheres: Chiral organocatalysts, such as MacMillan catalysts, can be immobilized on polymer microspheres. mdpi.com Strategies include creating ionic linkages, for example, by neutralizing a sulfonic acid-functionalized polymer with the catalyst precursor. mdpi.com The structure of the polymer support (e.g., core-shell vs. core-corona) and its hydrophobicity can significantly influence the catalyst's activity and selectivity. mdpi.com

These strategies aim to combine the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, paving the way for more sustainable and economically viable asymmetric syntheses.

| Immobilization Strategy | Support Material | Application | Reference |

| Covalent Bonding | Aminated Silica Gel | Chiral Stationary Phase for HPLC | scientificlabs.co.uksigmaaldrich.com |

| Surface Adsorption/Layering | α-Zirconium Phosphate | Heterogeneous Catalysis | scientificlabs.co.uksigmaaldrich.com |

| Ionic Interaction | Polymer Microspheres (Core-Corona) | Asymmetric Diels-Alder Reaction | mdpi.com |

常见问题

Basic: What are the common synthetic routes for (R)-2-Amino-1,2-diphenyl-1-propanol, and how do they ensure stereochemical control?

Answer:

The compound is typically synthesized via asymmetric reduction or catalytic methods. For example, amine borane complexes (e.g., CBS catalysts) are used to reduce ketone precursors while preserving chirality. A study demonstrated that using (R)-α,α-diphenyl-2-pyrrolidinemethanol as a catalyst achieved enantiomeric excess (ee%) values of 81.6–87.7% . Key steps include:

- Precursor selection : Prochiral ketones with phenyl groups to stabilize intermediates.

- Catalytic optimization : Adjusting catalyst loading (e.g., 5–10 mol%) and reaction temperature (−20°C to RT) to enhance stereoselectivity.

- Workup : Acid-base extraction to isolate the amino alcohol while retaining stereochemical purity.

Basic: How is stereochemical purity (ee% or de%) validated for this compound?

Answer:

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is the gold standard. Mobile phases often use hexane/isopropanol mixtures with trifluoroacetic acid additives to resolve enantiomers . Complementary methods include:

- NMR spectroscopy : Using chiral solvating agents (e.g., Eu(hfc)₃) to split proton signals.

- Polarimetry : Comparing specific rotation values against literature data (e.g., [α]D²⁵ = −15° to −25° for the (R)-enantiomer) .

Advanced: How can conflicting stereochemical outcomes in asymmetric syntheses of this compound be resolved?

Answer:

Contradictions often arise from competing reaction pathways (e.g., over-reduction or catalyst poisoning). Systematic approaches include:

- Kinetic vs. thermodynamic control : Varying reaction time and temperature to favor one pathway.

- Catalyst screening : Testing alternative ligands (e.g., (1R,2R)-1-amino-2-indanol) to suppress undesired diastereomers .

- Mechanistic studies : Isotopic labeling (e.g., deuterated solvents) or DFT calculations to identify transition-state differences .

Advanced: What experimental strategies optimize enantiomeric excess (ee%) in large-scale syntheses?

Answer:

Scale-up introduces challenges like mass transfer limitations. Solutions include:

- Continuous-flow systems : Improved mixing and thermal control to maintain ee% consistency .

- Crystallization-induced asymmetric transformation (CIAT) : Seeding with enantiopure crystals to amplify ee% during recrystallization .

- In-line monitoring : PAT (Process Analytical Technology) tools like FTIR to track reaction progress and adjust parameters in real time.

Basic: How should this compound be stored to prevent racemization or degradation?

Answer:

Stability is sensitive to temperature and humidity. Recommendations include:

- Storage conditions : 0–6°C under inert gas (Ar/N₂) to prevent oxidation .

- Container type : Amber glass vials with PTFE-lined caps to avoid moisture ingress.

- Handling protocols : Avoid prolonged exposure to light or acidic/basic environments during weighing .

Advanced: What role does this compound play in designing chiral ligands or catalysts?

Answer:

Its rigid diphenyl backbone and amino-alcohol functionality make it a versatile ligand for asymmetric catalysis. Applications include:

- Transition-metal complexes : Coordinating with Ru or Rh for hydrogenation reactions (e.g., ketone-to-alcohol reductions) .

- Organocatalysis : Acting as a Brønsted base in enantioselective aldol reactions.

- Screening protocols : High-throughput experimentation (HTE) to evaluate ligand performance in diverse reaction matrices .

Advanced: How can researchers address low reproducibility in published synthetic protocols for this compound?

Answer:

Reproducibility issues often stem from unreported variables (e.g., trace impurities or solvent grade). Mitigation strategies:

- Detailed replication : Documenting exact grades of reagents (e.g., anhydrous vs. technical-grade solvents) .

- Control experiments : Repeating reactions with/without additives (e.g., molecular sieves) to identify critical factors.

- Collaborative validation : Cross-lab verification using shared reference samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。